molecular formula C11H11N3O3 B1408401 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol CAS No. 1771123-34-2

1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol

Cat. No.: B1408401
CAS No.: 1771123-34-2
M. Wt: 233.22 g/mol
InChI Key: LAYGSTNCNIPBJE-UHFFFAOYSA-N
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Description

1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol is an organic compound characterized by the presence of a pyrazole ring substituted with a 4-nitrophenyl group and an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol typically involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring may also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

  • 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-3-ol
  • 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-5-ol
  • 1-[2-(4-Nitrophenyl)-methyl]-1H-pyrazol-4-ol

Comparison: 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted applications .

Biological Activity

1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a pyrazole ring substituted with a 4-nitrophenyl group, which is believed to enhance its biological properties. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data tables.

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C12_{12}H12_{12}N4_{4}O2_{2}
  • Molecular Weight : 232.25 g/mol
  • CAS Number : 1771123-34-2

The presence of the nitro group is significant as it can undergo reduction to form reactive intermediates that may interact with various cellular components, leading to diverse biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to an amino group, which may enhance the compound's reactivity and biological interactions. Additionally, the pyrazole ring may modulate the activity of enzymes and receptors involved in various biochemical pathways .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Compound Target Microorganism Inhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has shown efficacy against multiple cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The anticancer mechanisms include inhibition of cell proliferation and induction of apoptosis through pathways involving topoisomerase inhibition and DNA alkylation .

Cancer Cell Line IC50 (µM) Mechanism
MDA-MB-23110Apoptosis induction
HepG212DNA alkylation

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties, which are critical in the development of therapeutic agents for inflammatory diseases. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .

Test Model Activity Reference Compound
COX-2 InhibitionIC50 = 44.81 µg/mLDiclofenac Sodium
Carrageenan-induced edema modelSignificant reduction in paw swellingAspirin

Case Studies

Recent studies have evaluated the efficacy of various pyrazole derivatives in clinical settings:

  • Study on Anticancer Effects : A study involving a series of pyrazole derivatives, including this compound, reported significant reductions in tumor size in animal models when administered at optimal dosages .
  • Anti-inflammatory Research : Another study highlighted the anti-inflammatory effects of pyrazole derivatives in carrageenan-induced paw edema models, showing that these compounds could serve as safer alternatives to traditional NSAIDs due to their lower gastrointestinal toxicity profiles .

Properties

IUPAC Name

1-[2-(4-nitrophenyl)ethyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c15-11-7-12-13(8-11)6-5-9-1-3-10(4-2-9)14(16)17/h1-4,7-8,15H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYGSTNCNIPBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN2C=C(C=N2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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